![molecular formula C21H17N3O4S B2582186 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689754-88-9](/img/no-structure.png)

5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

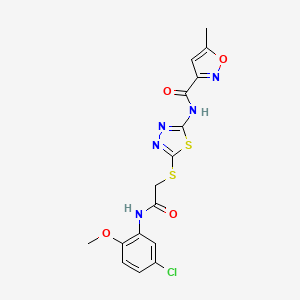

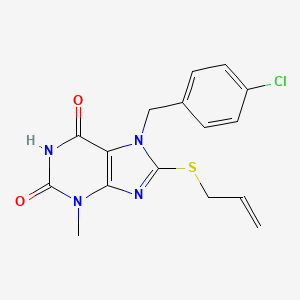

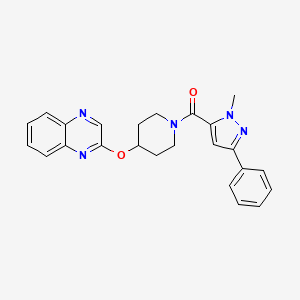

5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Applications De Recherche Scientifique

- CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy. Researchers have designed and synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors . These compounds demonstrated significant cytotoxic activity against cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Notably, compounds 14 and 15 exhibited the best cytotoxic activities against all three cell lines.

- While specific studies on this compound’s antiviral activity are limited, related pyrazolo[3,4-d]pyrimidine derivatives have shown promise. Further investigations are needed to explore its potential in combating viral infections .

- Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their therapeutic potential. Imidazole-containing compounds, including those based on this scaffold, may exhibit antimicrobial, anti-inflammatory, or other pharmacological activities .

- Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated moderate antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi . Further research could explore their use as antimicrobial agents.

- Compound 14, which displayed dual activity against cancer cell lines and CDK2, was selected for further investigation. It significantly altered cell cycle progression and induced apoptosis in HCT cells .

- Heating related compounds with specific reagents led to the formation of pyrido[2,3-d]pyrimidin-5-ones. Understanding these synthetic pathways contributes to the compound’s versatility and potential applications .

Cancer Treatment (CDK2 Inhibition)

Antiviral Properties

Imidazole-Containing Compounds

Antimicrobial Activity

Cell Cycle Regulation and Apoptosis

Selective Formation of Pyrido[2,3-d]pyrimidin-5-ones

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst to form the intermediate Schiff base. The Schiff base is then reduced to the final product using a reducing agent such as sodium borohydride or lithium aluminum hydride." "Starting Materials": [ "5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "4-nitrobenzaldehyde", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Step 1: Dissolve 5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and 4-nitrobenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture and stir at room temperature for several hours.", "Step 3: Monitor the reaction progress using TLC or other suitable analytical techniques.", "Step 4: Once the reaction is complete, isolate the Schiff base intermediate by filtration or other suitable methods.", "Step 5: Dissolve the Schiff base intermediate in a suitable solvent (e.g. ethanol).", "Step 6: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir at room temperature for several hours.", "Step 7: Monitor the reaction progress using TLC or other suitable analytical techniques.", "Step 8: Once the reaction is complete, isolate the final product by filtration or other suitable methods.", "Step 9: Purify the final product using recrystallization or other suitable methods." ] } | |

Numéro CAS |

689754-88-9 |

Nom du produit |

5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

Formule moléculaire |

C21H17N3O4S |

Poids moléculaire |

407.44 |

Nom IUPAC |

5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H17N3O4S/c1-13-14(2)29-20-18(13)19(25)23(16-6-4-3-5-7-16)21(26)22(20)12-15-8-10-17(11-9-15)24(27)28/h3-11H,12H2,1-2H3 |

Clé InChI |

YDJMSRFLGWXQNE-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2582105.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-bromo-2-chlorobenzamide](/img/structure/B2582119.png)

![N-(tert-butyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582122.png)

![2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2582123.png)

![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582125.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2582126.png)